molecular formula C9H18N2O2 B13195323 2-(morpholin-2-yl)-N-(propan-2-yl)acetamide

2-(morpholin-2-yl)-N-(propan-2-yl)acetamide

Cat. No.: B13195323
M. Wt: 186.25 g/mol
InChI Key: NQYWAEFHFDKFEL-UHFFFAOYSA-N
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Description

2-(morpholin-2-yl)-N-(propan-2-yl)acetamide is an organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a morpholine ring, which is a six-membered ring containing one nitrogen and one oxygen atom. The compound also features an acetamide group attached to the morpholine ring, with an isopropyl group attached to the nitrogen atom of the acetamide. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(morpholin-2-yl)-N-(propan-2-yl)acetamide typically involves the reaction of morpholine with an appropriate acylating agent. One common method is the reaction of morpholine with isopropyl chloroacetate under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(morpholin-2-yl)-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the acetamide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted morpholine derivatives, depending on the nucleophile used.

Scientific Research Applications

2-(morpholin-2-yl)-N-(propan-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(morpholin-2-yl)-N-(propan-2-yl)acetamide depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The morpholine ring can enhance the compound’s ability to cross cell membranes, while the acetamide group can participate in hydrogen bonding and other interactions with biological macromolecules. These interactions can modulate the activity of specific pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(morpholin-4-yl)-N-(propan-2-yl)acetamide: Similar structure but with the morpholine ring nitrogen at a different position.

    N-(propan-2-yl)-2-(piperidin-2-yl)acetamide: Contains a piperidine ring instead of a morpholine ring.

    2-(morpholin-2-yl)-N-(ethyl)acetamide: Similar structure but with an ethyl group instead of an isopropyl group.

Uniqueness

2-(morpholin-2-yl)-N-(propan-2-yl)acetamide is unique due to the specific positioning of the isopropyl group and the morpholine ring. This unique structure can impart distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

2-morpholin-2-yl-N-propan-2-ylacetamide

InChI

InChI=1S/C9H18N2O2/c1-7(2)11-9(12)5-8-6-10-3-4-13-8/h7-8,10H,3-6H2,1-2H3,(H,11,12)

InChI Key

NQYWAEFHFDKFEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CC1CNCCO1

Origin of Product

United States

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